molecular formula C22H26FN3O2 B2449535 N1-(4-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955594-58-8

N1-(4-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2449535
CAS RN: 955594-58-8
M. Wt: 383.467
InChI Key: PDMDLJHJUNYBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26FN3O2 and its molecular weight is 383.467. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure highlights the exploration of compounds with potential anticancer properties. A study by Fang et al. (2016) demonstrated the synthesis of these compounds and their moderate to high levels of antitumor activities against various cancer cell lines, including A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), and MCF-7 (human breast cancer) through a standard MTT assay. The action mechanism of a representative compound indicated cell cycle arrest and apoptosis in HeLa cells, suggesting a promising approach for cancer therapy Fang et al., 2016.

Tyrosine Kinase Inhibition for Cancer Treatment

Riadi et al. (2021) developed a new quinazolinone-based derivative demonstrating potent cytotoxic activity against several cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This finding reflects the compound's potential as an effective anti-cancer agent, underlining the therapeutic applications of quinoline derivatives in targeting specific pathways critical for cancer progression Riadi et al., 2021.

Neurological Applications

A study on dopamine agonist properties of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines by Jacob et al. (1981) highlights the exploration of tetrahydroisoquinoline derivatives for their potential neurological benefits. The study found that certain derivatives can mimic dopamine-like activity, suggesting potential applications in treating neurological disorders Jacob et al., 1981.

Antibacterial Applications

Kuramoto et al. (2003) investigated fluoroquinolones, specifically targeting the design of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The study identified compounds significantly more potent than existing antibiotics against resistant strains, indicating the role of structural modifications in enhancing antibacterial efficacy Kuramoto et al., 2003.

Ocular Hypotensive Action

Research by Pamulapati and Schoenwald (2011) into novel tetrahydroquinoline analogs revealed compounds with significant ocular hypotensive action, offering a new therapeutic avenue for treating conditions like glaucoma. The study emphasized the importance of physicochemical properties in determining pharmacological activities Pamulapati & Schoenwald, 2011.

properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-2-13-26-14-3-4-17-15-16(5-10-20(17)26)11-12-24-21(27)22(28)25-19-8-6-18(23)7-9-19/h5-10,15H,2-4,11-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMDLJHJUNYBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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